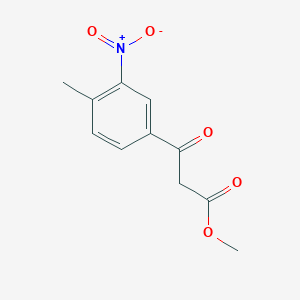
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methyl-3-aminophenyl)-3-oxopropanoate.
Reduction: 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with nucleophiles such as hydroxyl groups and amines. The compound undergoes nucleophilic substitution reactions, where the ester group is replaced by the nucleophile, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
4-Methyl-3-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an ester group.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group, making it more reactive towards nucleophiles.
Uniqueness
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ester group makes it a versatile intermediate in organic synthesis, while the nitro group provides additional reactivity.
属性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-3-4-8(5-9(7)12(15)16)10(13)6-11(14)17-2/h3-5H,6H2,1-2H3 |
InChI 键 |
ZWOJWIDVJQVMAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



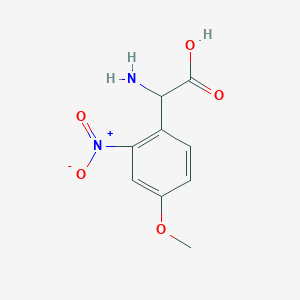
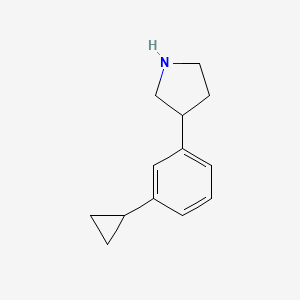


![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)



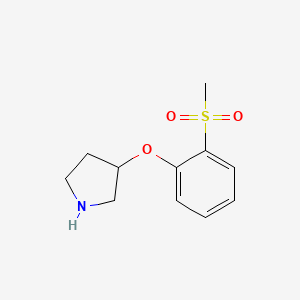
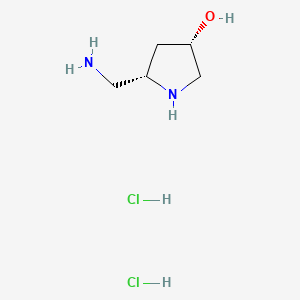

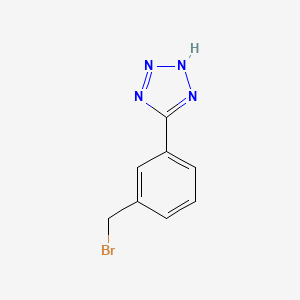
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
